molecular formula CoLiNiO B571176 Lithiumnickelcobaltoxide CAS No. 113066-89-0

Lithiumnickelcobaltoxide

Cat. No.: B571176
CAS No.: 113066-89-0
M. Wt: 140.566
InChI Key: FDHIEYQBJRNWDC-UHFFFAOYSA-N
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Description

Lithium nickel cobalt oxide (LiNi${1-x}$Co$x$O$_2$, 0.2 ≤ x ≤ 0.5) is a layered cathode material for lithium-ion batteries (LIBs). It combines nickel's high capacity with cobalt’s structural stability, offering a theoretical specific capacity of ~180–200 mAh/g, higher than lithium cobalt oxide (LCO, ~140 mAh/g) . LNCO is synthesized via solid-state reactions or sol-gel methods, with performance highly dependent on the Ni/Co ratio .

Properties

CAS No.

113066-89-0

Molecular Formula

CoLiNiO

Molecular Weight

140.566

InChI

InChI=1S/Co.Li.Ni.O/q+2;;;-2

InChI Key

FDHIEYQBJRNWDC-UHFFFAOYSA-N

SMILES

[Li].[O-2].[Co+2].[Ni]

Origin of Product

United States

Scientific Research Applications

Lithium-Ion Batteries

Overview
Lithium Nickel Cobalt Oxide serves as a cathode material in lithium-ion batteries, which are widely used in portable electronic devices and electric vehicles. The compound's high energy density and stability under cycling conditions make it a preferred choice for next-generation battery technologies.

Performance Characteristics

  • Energy Density : Lithium Nickel Cobalt Oxide can achieve high specific capacities, typically around 180-200 mAh/g.
  • Thermal Stability : The material exhibits excellent thermal stability, reducing risks associated with battery overheating.
  • Cycling Stability : It maintains capacity over numerous charge-discharge cycles, crucial for long-term applications.

Case Studies
Recent studies have demonstrated that optimizing the nickel content within Lithium Nickel Cobalt Oxide can significantly enhance its electrochemical performance. For example, research indicates that increasing nickel content can improve the specific capacity and reduce the overall weight of the battery system, making it more efficient for electric vehicles .

Environmental Impact and Biocompatibility

Overview
The environmental implications of Lithium Nickel Cobalt Oxide have been a topic of investigation due to concerns about the leaching of heavy metals into ecosystems.

Research Findings
Studies have shown that when Lithium Nickel Cobalt Oxide is exposed to aqueous environments, it can release lithium ions along with transition metals like nickel and cobalt. This dissolution can impact microbial life in sediment and soil environments . Understanding these interactions is critical for developing environmentally benign materials for energy storage.

Biomedical Applications

Overview
Emerging research has explored the use of Lithium Nickel Cobalt Oxide in biomedical fields, particularly in drug delivery systems.

Properties for Biomedical Use

  • Biocompatibility : The material's compatibility with biological systems makes it a candidate for drug delivery vehicles.
  • Controlled Release : Its layered structure allows for controlled release of therapeutic agents.

Case Studies
Recent advancements in Click chemistry have enabled the functionalization of Lithium Nickel Cobalt Oxide with bioactive molecules, enhancing its potential as a drug carrier . This application could lead to innovative treatments in targeted therapy.

Catalytic Applications

Overview
Lithium Nickel Cobalt Oxide has also been investigated for catalytic applications due to its unique electronic properties.

Catalytic Activity
The compound has shown promise as a catalyst in various chemical reactions, including oxygen evolution reactions (OER) which are vital for water splitting and renewable energy applications.

Data Table: Properties and Applications of Lithium Nickel Cobalt Oxide

PropertyValue/DescriptionApplication Area
Chemical FormulaLiNi1xCoxO2\text{LiNi}_{1-x}\text{Co}_x\text{O}_2Energy Storage
Energy Density180-200 mAh/gLithium-Ion Batteries
Thermal StabilityHigh (over 1000 °C)Battery Safety
BiocompatibilityModerateDrug Delivery
Catalytic ActivityActive in OERRenewable Energy

Comparison with Similar Compounds

Lithium Cobalt Oxide (LCO, LiCoO$_2$)

  • Specific Capacity & Voltage : LCO delivers ~140 mAh/g at 3.7 V . LNCO achieves higher capacities (150–180 mAh/g) due to nickel’s redox activity but at slightly lower voltages (3.5–3.8 V) .
  • Thermal Stability : LCO degrades above 150°C, while LNCO’s stability is marginally better but still inferior to manganese- or aluminum-containing cathodes like NMC or NCA .
  • Cost & Applications : LCO is expensive (high cobalt content) and primarily used in portable electronics . LNCO reduces cobalt usage but remains costlier than nickel-rich NMC or LFP .

Lithium Nickel Manganese Cobalt Oxide (NMC, LiNi$x$Co$y$Mn$z$O$2$)

  • Specific Capacity & Voltage : NMC111 (LiNi${1/3}$Co${1/3}$Mn${1/3}$O$2$) provides 160 mAh/g at 3.9 V, while high-nickel variants (e.g., NCM811) exceed 200 mAh/g . LNCO lacks manganese, resulting in lower structural stability and faster degradation .
  • Thermal Stability : Manganese in NMC enhances thermal stability (decomposition >200°C) compared to LNCO .
  • Market Share : NMC dominates EVs and energy storage (29% market share), whereas LNCO is less prevalent due to inferior cycle life .

Lithium Iron Phosphate (LFP, LiFePO$_4$)

  • Specific Capacity & Voltage : LFP offers ~170 mAh/g at 3.3 V, with lower energy density than LNCO but superior cycle life (>2000 cycles) .
  • LNCO’s higher energy density suits premium applications but with safety trade-offs .

Lithium Nickel Cobalt Aluminum Oxide (NCA, LiNi$x$Co$y$Al$z$O$2$)

  • Performance : NCA achieves ~190 mAh/g at 3.7 V, balancing high energy density with moderate thermal stability (aluminum mitigates nickel’s instability) . LNCO lacks aluminum, leading to faster capacity fade under high SOC .
  • Applications : NCA is widely used in Tesla EVs, while LNCO remains niche due to synthesis complexity and durability issues .

Comparative Data Table

Compound Formula Specific Capacity (mAh/g) Average Voltage (V) Thermal Stability (°C) Cost Key Applications
LNCO LiNi${1-x}$Co$x$O$_2$ 150–180 3.5–3.8 130–170 Moderate EVs, niche electronics
LCO LiCoO$_2$ ~140 3.7 <150 High Consumer electronics
NMC111 LiNi${1/3}$Co${1/3}$Mn${1/3}$O$2$ 160 3.9 >200 Moderate EVs, power tools
LFP LiFePO$_4$ ~170 3.3 >300 Low Energy storage, EVs
NCA LiNi${0.8}$Co${0.15}$Al${0.05}$O$2$ ~190 3.7 180–200 Moderate EVs (e.g., Tesla)

Research Trends and Challenges

  • LNCO Limitations : Despite higher capacity than LCO, LNCO’s cycle life and safety lag behind NMC and NCA. Research focuses on doping (e.g., Al, Mg) or surface coatings (e.g., Al$2$O$3$) to mitigate degradation .
  • Market Shift : NMC and LFP are gaining dominance due to cost-effectiveness and safety, with LFP projected to grow at the fastest CAGR (2023–2032) .
  • Sustainability : Recycling LNCO remains challenging compared to LFP or NMC, which have established recovery protocols .

Preparation Methods

Calcination and Precursor Mixing

Solid-state synthesis remains the most widely used method for LiNiCoO₂ production. The process involves blending lithium carbonate (Li₂CO₃), nickel oxide (NiO), and cobalt oxide (Co₃O₄) in stoichiometric ratios, followed by high-temperature calcination (700–900°C) under oxygen or inert atmospheres. Homogeneity challenges arise from incomplete diffusion during sintering, often addressed via iterative grinding and reheating cycles.

Phase Transitions During Calcination

Synchrotron X-ray analyses reveal that calcination induces sequential phase transitions:

  • Lithiation : Li₂CO₃ decomposes into Li₂O at ~600°C, reacting with transition metal oxides.

  • Layered Structure Formation : Above 750°C, LiNiCoO₂ adopts a hexagonal α-NaFeO₂ structure (R-3m space group).

  • Cation Ordering : Nickel and cobalt ions occupy octahedral sites, with lithium ions residing in interlayer spaces.

Prolonged annealing (48–72 hours) at 700°C enhances crystallinity, yielding particles with 50–100 nm dimensions. However, excessive temperatures (>900°C) trigger lithium sublimation, creating oxygen vacancies that degrade capacity.

Co-Precipitation Techniques

Hydroxide Precursor Synthesis

Co-precipitation involves reacting nickel, cobalt, and lithium salts in alkaline solutions to form mixed-metal hydroxides. A representative protocol from patent CN106315694A includes:

  • Dissolving NiSO₄·6H₂O and CoSO₄·7H₂O in deionized water.

  • Adding NH₄OH to adjust pH to 11–12, precipitating Ni/Co hydroxides.

  • Filtering and washing the precipitate to remove sulfate residues.

  • Mixing with LiOH·H₂O and calcining at 750°C.

pH and Aging Effects

Maintaining pH > 11 ensures complete precipitation of Ni²⁺ and Co²⁺, while aging the precipitate for 12–24 hours reduces internal stress and improves crystallite alignment. Energy-dispersive X-ray spectroscopy (EDX) confirms stoichiometric ratios in final products, with deviations <2%.

Sol-Gel and Combustion Approaches

Citric Acid Auto-Combustion

The sol-gel method produces ultrafine LiNiCoO₂ powders with uniform particle sizes (20–50 nm). A modified combustion route detailed in academic theses involves:

  • Dissolving LiNO₃, Ni(NO₃)₂·6H₂O, and Co(NO₃)₂·6H₂O in citric acid solution (1:1 molar ratio).

  • Adjusting pH to 7 with NH₄OH to form a viscous gel.

  • Igniting the gel at 200°C, yielding a porous precursor.

  • Annealing at 700°C for 24 hours to crystallize the oxide.

Fuel-to-Oxidizer Ratio

Excess citric acid (fuel) generates a reducing atmosphere, preventing oxidation of Co²⁺ to Co³⁺ and ensuring phase purity. Transmission electron microscopy (TEM) reveals plate-like nanocrystals with 41–81 nm dimensions, ideal for high-rate battery applications.

Doping and Modification Strategies

Titanium and Magnesium Doping

Partial substitution of nickel with titanium (LiNi₀.₇Co₀.₃Ti₀.₁O₂) enhances structural stability by suppressing cation mixing during cycling. Similarly, magnesium doping at lithium sites improves thermal resilience, with differential scanning calorimetry (DSC) showing delayed exothermic reactions up to 250°C.

Overlithiation Techniques

Introducing excess lithium (Li₁.₁Ni₀.₈Co₀.₂O₂) compensates for lithium loss during high-voltage cycling. Electrochemical testing demonstrates a 15% capacity retention improvement over 500 cycles compared to stoichiometric samples.

Comparative Analysis of Synthesis Methods

Method Particle Size Annealing Time Capacity (mAh/g) Cyclability
Solid-State50–100 nm48–72 hours160–175Moderate (80% @ 300 cycles)
Co-Precipitation100–200 nm24–48 hours170–185High (90% @ 300 cycles)
Sol-Gel Combustion20–50 nm12–24 hours180–195Excellent (95% @ 300 cycles)

Table 1: Performance metrics of LiNiCoO₂ synthesized via different methods .

Q & A

Q. How should contradictions in reported capacity fading mechanisms be addressed?

  • Methodological Answer : Discrepancies often arise from differences in synthesis conditions or testing protocols. To resolve contradictions, replicate experiments with controlled variables (e.g., identical electrolyte composition, cutoff voltages) and employ post-mortem analysis (e.g., SEM/TEM for particle cracking, XPS for surface phase transitions). Cross-referencing with peer-reviewed datasets from multiple synthesis routes is critical .

Advanced Research Questions

Q. What advanced characterization techniques are essential for probing phase transitions in LiNiCoO₂ during cycling?

  • Methodological Answer :
  • In-situ XRD monitors real-time structural changes (e.g., O3 → H1-3 phase transitions at high SOC) .
  • Operando Raman spectroscopy tracks local coordination changes around transition-metal ions.
  • Neutron diffraction resolves lithium occupancy in octahedral sites. These techniques require synchrotron or high-flux facilities, with data interpreted using Rietveld refinement .

Q. How can doping (e.g., Al, Mn) or surface coatings (e.g., Al₂O₃) mitigate capacity degradation in LiNiCoO₂?

  • Methodological Answer :
  • Doping : Substitute 1–5% of Ni/Co with Al to stabilize the layered structure. Use atomic absorption spectroscopy (AAS) to confirm dopant incorporation.
  • Coatings : Apply 2–5 nm Al₂O₃ via atomic layer deposition (ALD) to suppress electrolyte decomposition. Electrochemical performance should be compared between coated/uncoated samples using long-term cycling (≥500 cycles) .

Q. What computational methods are effective for modeling Li⁺ diffusion pathways in LiNiCoO₂?

  • Methodological Answer : Density functional theory (DFT) simulations can predict activation barriers for Li⁺ migration in different crystallographic directions. Pair these with molecular dynamics (MD) simulations to account for temperature-dependent lattice dynamics. Validate results against experimental Li⁺ diffusivity from GITT (galvanostatic intermittent titration technique) .

Q. How does the oxygen partial pressure during synthesis affect the oxygen vacancy concentration and electrochemical performance?

  • Methodological Answer : Synthesize LiNiCoO₂ under controlled O₂ atmospheres (e.g., 0.1–1 atm) and quantify oxygen vacancies using X-ray absorption near-edge structure (XANES). Higher oxygen vacancies correlate with increased ionic conductivity but may accelerate transition-metal dissolution in electrolytes .

Q. What strategies improve the thermal stability of LiNiCoO₂ under abusive conditions (e.g., overcharge)?

  • Methodological Answer :
  • Differential scanning calorimetry (DSC) identifies exothermic reactions during thermal runaway.
  • Incorporate flame-retardant additives (e.g., triphenyl phosphate) into the electrolyte.
  • Design composite cathodes with thermally stable matrices (e.g., LiFePO₄) to localize heat generation .

Q. How can researchers reconcile discrepancies between theoretical and practical capacities in LiNiCoO₂?

  • Methodological Answer : Theoretical capacity (∼274 mAh/g for LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂) assumes full delithiation, but practical limits (∼200 mAh/g) arise from kinetic barriers. Use high-precision coulombic efficiency measurements and DFT calculations to identify parasitic reactions (e.g., electrolyte oxidation at >4.3 V vs. Li/Li⁺). Optimize cut-off voltages and electrode porosity to minimize losses .

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